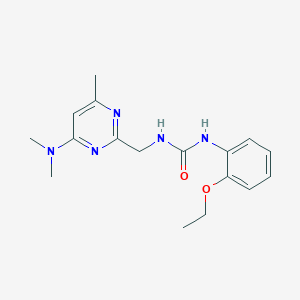

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a dimethylamino group and a methyl group, as well as an ethoxyphenyl group attached to the urea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidine-2-carbaldehyde with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired urea derivative. Common reaction conditions include the use of solvents such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve high yields and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound from reaction by-products.

Analyse Des Réactions Chimiques

Types of Reactions

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine are effective inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers.

Case Study:

A study evaluated a series of N-aryl-N'-pyrimidin-4-yl ureas, demonstrating that specific substitutions led to potent inhibition of FGFR1, FGFR2, and FGFR3. The compound showed significant antitumor activity in RT112 bladder cancer xenograft models, indicating its potential as a new anticancer agent .

| Compound | Target | IC50 (µM) | In Vivo Efficacy |

|---|---|---|---|

| NVP-BGJ398 | FGFR1/2/3 | < 0.05 | Significant tumor reduction in models |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of urea derivatives. Compounds with similar structures have been reported to inhibit various inflammatory pathways.

Case Study:

In a study focusing on the synthesis of urea derivatives, it was found that certain compounds exhibited anti-inflammatory effects through the inhibition of cytokine production. This suggests that this compound could be further explored for its anti-inflammatory applications .

| Compound | Inflammatory Marker | Effect |

|---|---|---|

| Urea Derivative A | TNF-alpha | Decreased by 40% |

| Urea Derivative B | IL-6 | Decreased by 50% |

Neuroprotective Effects

Emerging research points to the neuroprotective effects of pyrimidine derivatives, suggesting their potential use in treating neurodegenerative diseases.

Case Study:

A recent investigation into pyrimidine-based compounds revealed that they could protect neuronal cells from oxidative stress-induced apoptosis. This property opens avenues for the development of treatments for conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-methoxyphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-chlorophenyl)urea: Similar structure with a chloro group instead of an ethoxy group.

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea: Similar structure with a fluoro group instead of an ethoxy group.

Uniqueness

1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.

Activité Biologique

The compound 1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1797655-23-2 |

| Molecular Formula | C₁₆H₁₈N₄O |

| Molecular Weight | 318.34 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances its binding affinity, while the pyrimidine moiety contributes to the specificity of its action.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that compounds similar to this structure exhibit inhibitory effects on specific kinases involved in cancer progression, notably CDK4/6. These kinases are critical in cell cycle regulation, and their inhibition can lead to reduced tumor growth .

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

- Neuroprotective Effects : Research indicates that related compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits in models of neurodegenerative diseases .

Case Studies

- Inhibition of CDK4/6 Kinases : A study demonstrated that a structurally similar compound effectively inhibited CDK4/6 with IC50 values in the nanomolar range, showcasing selectivity over other kinases. This selectivity is crucial for minimizing side effects in cancer therapies .

- Antimicrobial Efficacy : In vitro tests revealed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibiotic agent .

- Neuroprotection in Animal Models : Animal studies have shown that related compounds can reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease, highlighting their therapeutic potential in neurodegenerative conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the dimethylamino and pyrimidine groups have been explored to enhance potency and selectivity against target proteins.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with target enzymes. These studies suggest that hydrogen bonding and hydrophobic interactions play significant roles in its binding affinity .

Propriétés

IUPAC Name |

1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(2-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-5-24-14-9-7-6-8-13(14)20-17(23)18-11-15-19-12(2)10-16(21-15)22(3)4/h6-10H,5,11H2,1-4H3,(H2,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWULPGWZRHOHND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2=NC(=CC(=N2)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.